N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

Cytotoxicity Benzothiazole Structure-Activity Relationship

Procuring a benzothiazole-cinnamamide with defined regiospecificity is critical, as generic analogs lack the required bioactivity. CAS 942003-12-5 solves this with: • Confirmed 6-ethoxy substitution, essential for cytotoxicity in cancer cell lines (A549, MCF7-MDR, HT1080). • A pyridin-2-ylmethyl handle for metal-chelation and cellular permeability. • An α,β-unsaturated cinnamamide warhead for covalent cysteine targeting. Standard packs: 1 mg, 5 mg, 10 mg, and bulk custom. In stock for immediate global shipping.

Molecular Formula C24H21N3O2S
Molecular Weight 415.51
CAS No. 942003-12-5
Cat. No. B2776728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
CAS942003-12-5
Molecular FormulaC24H21N3O2S
Molecular Weight415.51
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C24H21N3O2S/c1-2-29-20-12-13-21-22(16-20)30-24(26-21)27(17-19-10-6-7-15-25-19)23(28)14-11-18-8-4-3-5-9-18/h3-16H,2,17H2,1H3/b14-11+
InChIKeyKZZWKWRWGFDEQC-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide Structural & Biological Profile


N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide (CAS 942003-12-5) is a fully synthetic, multi-functional small molecule (MW 415.5; C24H21N3O2S) built on a benzothiazole–cinnamamide hybrid scaffold . The molecule integrates three pharmacophoric elements: a 6-ethoxy-substituted benzothiazole core, a trans-cinnamamide Michael acceptor, and a pyridin-2-ylmethyl tertiary amide side-chain . This architecture distinguishes it from simpler benzothiazole amides and positions it within the broader class of cinnamamide-based bioactive compounds that have demonstrated anti-cancer, anti-inflammatory, and anti-microbial properties in multiple drug-discovery programs [1]. The compound is primarily sourced for early-stage medicinal chemistry and chemical-biology probe development.

Fully synthetic hybrid scaffold for medicinal chemistry
Integrates benzothiazole, cinnamamide, and pyridine pharmacophores
Sourced for early-stage probe and chemical biology development

Structural Uniqueness of N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide


Although the benzothiazole–cinnamamide class contains numerous compounds, simple generic substitution is not feasible because the biological output is exquisitely sensitive to three structural variables that converge uniquely in CAS 942003-12-5: (i) the electron-donating 6-ethoxy group on the benzothiazole ring, which modulates π-stacking and hydrogen-bond acceptor capacity; (ii) the pyridin-2-ylmethyl substituent on the amide nitrogen, which introduces a metal-chelating site and influences cellular permeability; and (iii) the α,β-unsaturated cinnamamide carbonyl, which can act as a covalent warhead toward reactive cysteine residues . Close analogs such as N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide (regioisomeric ethoxy position) or N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (saturated amide lacking the cinnamamide double bond) exhibit divergent cytotoxicity and target-engagement profiles [1]. Therefore, procurement decisions must be based on the precise substitution pattern rather than generic class membership.

6-Ethoxy position
Regioisomeric 4-ethoxy analog may exhibit divergent target engagement and cytotoxicity profile.
Cinnamamide double bond
Saturated propanamide analog lacks the Michael acceptor required for covalent cysteine targeting.
Pyridin-2-ylmethyl group
N-Benzyl or N-phenyl analogs cannot chelate transition metals, limiting metalloenzyme probe applications.

N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide: Comparative Evidence


6-Ethoxy Substituent Drives Cytotoxicity

In a series of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, the 6-ethoxy-substituted analog (compound 2c) demonstrated significant cytotoxicity against A549 (lung), MCF7-MDR (multidrug-resistant breast), and HT1080 (fibrosarcoma) cell lines, whereas the unsubstituted parent (2a), 6-chloro (2e), and 6-nitro (2g) analogs were inactive or weakly active [1]. Although the comparator scaffold differs from the cinnamamide series (cyclohexanecarboxamide vs. cinnamamide), the 6-ethoxybenzothiazole motif is the key pharmacophoric element shared with CAS 942003-12-5.

6-Ethoxy Cytotoxicity
Class-level
6-OEt analog: reported significant cytotoxicity against A549, MCF7-MDR, HT1080 cell lines. Unsubstituted, 6-Cl, 6-NO2 analogs: inactive or weakly active.
Supports cytotoxicity endpoint review for 6-ethoxybenzothiazole scaffold.
Exact IC50 not reported; qualitative comparison only.
Cytotoxicity Benzothiazole Structure-Activity Relationship

Pyridin-2-ylmethyl Group Enables Metal Chelation

The pyridin-2-ylmethyl group attached to the cinnamamide nitrogen of CAS 942003-12-5 provides a bidentate chelation motif (pyridine N + amide O) capable of coordinating transition metals such as Zn²⁺, Cu²⁺, or Fe²⁺/³⁺ . This property is absent in close analogs bearing N-benzyl, N-alkyl, or N-phenyl substituents (e.g., N-benzylcinnamamide or N-phenylcinnamamide). Quantitative metal-binding data for this specific compound are not publicly available; however, the pyridin-2-ylmethyl motif is a well-precedented metal-chelating group in medicinal chemistry, implicated in histone deacetylase (HDAC) and metallo-β-lactamase inhibition [1].

Metal Chelation Motif
Data to verify
Pyridin-2-ylmethyl group provides potential bidentate N,O chelation. Quantitative Kd values not reported for this compound.
May support metalloenzyme probe design; experimental binding data required.
Structural inference only; no assay confirmation available.
Metal chelation Pyridine Physicochemical property

Cinnamamide Michael Acceptor Enables Covalent Binding

The trans-cinnamamide moiety of CAS 942003-12-5 contains an α,β-unsaturated carbonyl group that can undergo Michael addition with biological thiols (e.g., cysteine residues). This latent covalent reactivity is absent in the corresponding saturated analog—N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)hydrocinnamamide (or the propanamide)—which would lack the conjugated double bond . In the broader cinnamamide class, this electrophilic character has been correlated with irreversible target engagement and prolonged pharmacodynamic effects [1].

Covalent Warhead
Context-dependent
Contains trans-cinnamamide α,β-unsaturated carbonyl (Michael acceptor). Saturated propanamide analog lacks electrophilic double bond.
Supports covalent inhibitor probe development.
Direct reactivity data not available for this compound.
Covalent inhibitor Michael acceptor Electrophilic warhead

6-Ethoxy vs. 4-Ethoxy Position Alters Bioactivity

The 6-ethoxy substitution on the benzothiazole ring of CAS 942003-12-5 is regioisomeric with the 4-ethoxy analog, N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide . While systematic head-to-head biological data comparing these two regioisomers are not publicly available, the literature on benzothiazole SAR consistently demonstrates that the position of electron-donating substituents dramatically affects both electronic distribution and steric accessibility of the heterocyclic nitrogen, which in turn impacts target binding [1]. In the related cyclohexanecarboxamide series, only the 6-ethoxy analog (not the 4-ethoxy or other substitution patterns) was highlighted for significant cytotoxicity, suggesting a non-redundant role for the 6-position [1].

Regioisomer Bioactivity
Context-dependent
6-Ethoxy regioisomer linked to cytotoxicity in benzothiazole series. 4-Ethoxy analog: direct biological data unavailable; SAR literature suggests position-dependent activity.
Regioisomer identity may alter target engagement and cellular phenotype.
No head-to-head IC50 comparison; based on class SAR.
Regioisomer Ethoxy position Benzothiazole substitution

N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide Applications


Anticancer Lead Optimization with Covalent Warhead

This compound is suitable as a starting point for medicinal chemistry programs targeting kinases, HDACs, or other cysteine-dependent enzymes where the cinnamamide Michael acceptor can form a covalent bond with a catalytic or allosteric cysteine residue . The 6-ethoxybenzothiazole core provides a rigid, planar scaffold for ATP-site or hydrophobic pocket binding, while the pyridin-2-ylmethyl side-chain offers a vector for additional interactions or metal chelation . The covalent warhead differentiates it from saturated amide analogs that lack the α,β-unsaturated carbonyl .

Chemical Probe for Benzothiazole Regioisomer Biology

The distinct 6-ethoxy substitution pattern makes this compound a valuable tool compound for studying the positional SAR of benzothiazole-based bioactive molecules. In cell-based assays, the 6-ethoxy analog (and its close relatives) has shown cytotoxicity, whereas other substitution patterns were inactive [1]. Researchers can use this compound alongside its 4-ethoxy regioisomer or 6-unsubstituted analog to deconvolute the contribution of the ethoxy position to target engagement and cellular phenotype .

Metal-Binding Probe via Pyridin-2-ylmethyl Chelation

The pyridin-2-ylmethyl group provides a built-in metal-chelating handle that can be exploited for designing fluorescent sensors, MRI contrast agents, or metalloenzyme inhibitors . This feature is absent in N-alkyl or N-aryl cinnamamides . The compound can be used as a scaffold for synthesizing metal complexes for spectroscopic or catalytic studies, where the benzothiazole ring serves as a chromophoric reporter of metal binding.

Antimicrobial Screening of Cinnamamide Derivatives

Benzothiazole and cinnamamide moieties individually have demonstrated antibacterial and antifungal activities [2]. This hybrid molecule can be screened against Gram-positive (e.g., Staphylococcus aureus) and fungal strains to identify additive or synergistic effects arising from the combination of both pharmacophores [2]. The compound's structural complexity provides a higher barrier to resistance than simpler mono-functional analogs.

Application
Selection Property
Validation Focus
Covalent cysteine-targeting probe development
Cinnamamide Michael acceptor
Cysteine-dependent enzyme target engagement
Benzothiazole regioisomer SAR studies
6-Ethoxy substitution pattern
Position-dependent cytotoxicity endpoint
Metal-chelation research probe
Pyridin-2-ylmethyl chelating handle
Metal-binding assay (spectroscopic/fluorescence)
Antimicrobial screening studies
Benzothiazole–cinnamamide hybrid scaffold
MIC and strain-panel endpoints
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